An In-Depth Technical Guide to 6,8-Dibromocoumarin-3-carboxylic Acid (CAS No. 3855-87-6)
An In-Depth Technical Guide to 6,8-Dibromocoumarin-3-carboxylic Acid (CAS No. 3855-87-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,8-Dibromocoumarin-3-carboxylic acid (CAS No. 3855-87-6), a halogenated coumarin derivative with significant potential as a pharmacological tool in neuroscience research. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary application as a negative allosteric modulator of N-Methyl-D-Aspartate (NMDA) receptors. The guide includes detailed experimental protocols for its synthesis and characterization, as well as a representative protocol for its evaluation in electrophysiological assays. The underlying mechanism of its modulatory action on NMDA receptors and its relevance in the context of neurological disorders are also discussed.
Introduction and Chemical Identity
6,8-Dibromocoumarin-3-carboxylic acid, identified by the Chemical Abstracts Service (CAS) number 3855-87-6, is a synthetic organic compound belonging to the coumarin class of benzopyrones.[1][2] The coumarin scaffold is a common motif in natural products and is associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[3] The introduction of bromine atoms at the 6 and 8 positions of the coumarin ring, along with a carboxylic acid group at the 3-position, confers unique physicochemical and pharmacological properties to this molecule, distinguishing it from simpler coumarin analogues.[4]
In the field of neuroscience, 6,8-Dibromocoumarin-3-carboxylic acid has gained attention as a negative allosteric modulator (NAM) of N-Methyl-D-Aspartate (NMDA) receptors, where it is also referred to by the identifier UBP651.[5] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[6] Their dysregulation is implicated in a variety of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[6] As a NAM, 6,8-Dibromocoumarin-3-carboxylic acid offers a nuanced approach to modulating NMDA receptor activity, presenting a valuable tool for dissecting the physiological and pathological roles of these receptors.[5]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of 6,8-Dibromocoumarin-3-carboxylic acid is essential for its effective use in research and development.
Physicochemical Properties
The key physicochemical properties of 6,8-Dibromocoumarin-3-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3855-87-6 | [1][2] |
| Molecular Formula | C₁₀H₄Br₂O₄ | [1][2] |
| Molecular Weight | 347.94 g/mol | [1][2] |
| IUPAC Name | 6,8-dibromo-2-oxochromene-3-carboxylic acid | [2] |
| Appearance | White to pale cream powder | [7] |
| Melting Point | 206-208 °C | [4] |
| Solubility | Soluble in DMSO | [8] |
| XLogP3 | 3.6 | [2] |
Spectroscopic Data
The structural identity of 6,8-Dibromocoumarin-3-carboxylic acid is unequivocally confirmed by a combination of spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring and the vinyl proton at the 4-position of the coumarin ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[11]
-
¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbons of the lactone and the carboxylic acid, as well as for the aromatic and vinylic carbons.[11]
The IR spectrum of 6,8-Dibromocoumarin-3-carboxylic acid exhibits characteristic absorption bands corresponding to its functional groups.[4][11]
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group involved in hydrogen bonding.[11]
-
C=O stretch: Two distinct carbonyl stretching frequencies are expected: one for the lactone carbonyl (around 1745 cm⁻¹) and another for the carboxylic acid carbonyl (around 1765 cm⁻¹).[4]
-
C=C stretch: Absorptions in the 1600-1614 cm⁻¹ region correspond to the aromatic and vinylic C=C bonds.[4]
Electron impact mass spectrometry of 6,8-dibromo-coumarin derivatives shows a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately equal abundance).[3] The mass spectrum will exhibit a molecular ion peak (M⁺) along with M+2 and M+4 peaks of predictable relative intensities.[3]
Synthesis of 6,8-Dibromocoumarin-3-carboxylic Acid
The synthesis of 6,8-Dibromocoumarin-3-carboxylic acid is most effectively achieved through a Knoevenagel condensation reaction.[12][13] This method involves the reaction of a substituted salicylaldehyde with a compound containing an active methylene group, such as Meldrum's acid, in the presence of a basic catalyst.[1][12]
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for 6,8-Dibromocoumarin-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of coumarin-3-carboxylic acids.[12][13]
Materials:
-
3,5-Dibromosalicylaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dibromosalicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2. This will cause the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
-
Dry the purified product under vacuum to yield 6,8-Dibromocoumarin-3-carboxylic acid as a solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) and comparing the data with literature values.
Mechanism of Action and Pharmacological Applications
The primary pharmacological interest in 6,8-Dibromocoumarin-3-carboxylic acid lies in its activity as a negative allosteric modulator of NMDA receptors.[5]
Allosteric Modulation of NMDA Receptors
Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site.[6] This binding induces a conformational change in the receptor that alters its response to the agonist. Negative allosteric modulators (NAMs) reduce the receptor's response to the agonist.[14] This mechanism offers a more subtle way to control receptor function compared to competitive antagonists that directly block the agonist binding site, which can lead to a complete shutdown of receptor activity and potential side effects.[14]
A structure-activity relationship study of various coumarin derivatives has shown that the presence of bromo substituents at the 6 and 8 positions enhances the inhibitory activity at NMDA receptors.[4]
NMDA Receptor Signaling Pathway
The following diagram illustrates the general mechanism of NMDA receptor activation and the proposed site of action for 6,8-Dibromocoumarin-3-carboxylic acid.
Caption: Proposed mechanism of NMDA receptor modulation.
Applications in Drug Discovery and Neuroscience Research
The ability of 6,8-Dibromocoumarin-3-carboxylic acid to selectively modulate NMDA receptor function makes it a valuable research tool for:
-
Investigating the role of NMDA receptors in neurological disorders: It can be used in preclinical models of conditions such as epilepsy, neuropathic pain, and depression, where NMDA receptor hyperactivity is implicated.[4]
-
Structure-activity relationship (SAR) studies: It serves as a lead compound for the development of more potent and subtype-selective NMDA receptor modulators with improved therapeutic potential.[4] The di-bromo substitution has been shown to be a key feature for enhanced inhibitory activity.[4]
Experimental Protocol: Evaluation of NMDAR Modulation
The following is a representative protocol for evaluating the effect of 6,8-Dibromocoumarin-3-carboxylic acid on NMDA receptor activity using two-electrode voltage-clamp (TEVC) recording in Xenopus laevis oocytes, a common system for studying ion channel pharmacology.[15]
Objective: To determine the effect of 6,8-Dibromocoumarin-3-carboxylic acid on currents mediated by recombinant NMDA receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and a GluN2 subunit)
-
Recording solution (e.g., containing NaCl, KCl, BaCl₂, and HEPES buffer, pH 7.4)
-
Agonists: L-glutamate and glycine
-
6,8-Dibromocoumarin-3-carboxylic acid (dissolved in DMSO and then diluted in recording solution)
-
Two-electrode voltage-clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.[15]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Establish a baseline current in the recording solution.
-
Apply a saturating concentration of glutamate and glycine to elicit a maximal control current response (I_control).
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a specific concentration of 6,8-Dibromocoumarin-3-carboxylic acid for a defined period.
-
In the continued presence of the compound, co-apply the agonists and record the modulated current (I_modulated).
-
Repeat for a range of concentrations of the test compound to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents.
-
Express the modulated current as a percentage of the control current: (% Inhibition = [1 - (I_modulated / I_control)] x 100).
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.
-
Self-Validation: The experiment should include control oocytes (uninjected or water-injected) to ensure that the observed currents are specific to the expressed NMDA receptors. The stability of the agonist response should be monitored throughout the experiment.
Safety and Handling
6,8-Dibromocoumarin-3-carboxylic acid is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
6,8-Dibromocoumarin-3-carboxylic acid is a valuable chemical entity for researchers in medicinal chemistry and neuroscience. Its well-defined synthesis and its role as a negative allosteric modulator of NMDA receptors provide a solid foundation for its use in investigating the intricate roles of these receptors in health and disease. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering a technical resource for scientists and developers in the field. Further research into its subtype selectivity and in vivo efficacy will be crucial in delineating its full potential as a therapeutic lead compound.
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